molecular formula C15H8N4O7 B4930793 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No. B4930793
M. Wt: 356.25 g/mol
InChI Key: BOADJYDFIYWQMC-UHFFFAOYSA-N
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Description

4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of isoindoline-1,3-dione derivatives and has a molecular weight of 404.34 g/mol.

Mechanism of Action

The mechanism of action of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it is known that this compound interacts with proteins and induces conformational changes. This interaction can be monitored by fluorescence spectroscopy, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide have been studied extensively. This compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its fluorescent properties, which allow for easy detection and monitoring of protein conformational changes. Additionally, its ability to inhibit Aβ aggregation and induce apoptosis in cancer cells make it a valuable tool for studying these diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are many future directions for research on 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One potential direction is the development of new derivatives with improved properties for use in cancer therapy and Alzheimer's disease treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interaction with proteins. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research.

Synthesis Methods

The synthesis of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the reaction of 5-nitroisophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been used successfully to synthesize large amounts of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide for scientific research.

Scientific Research Applications

4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used in various scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of protein conformational changes. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-nitro-N-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O7/c20-13(8-1-3-9(4-2-8)18(23)24)16-17-14(21)11-6-5-10(19(25)26)7-12(11)15(17)22/h1-7H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOADJYDFIYWQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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